

Application Notes and Protocols for Measuring TPC2 Inhibition by SG-094

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the inhibitory effects of **SG-094** on the Two-Pore Channel 2 (TPC2). The protocols outlined below cover key functional assays, including electrophysiology, calcium imaging, and lysosomal pH measurement, to characterize the potency and mechanism of TPC2 inhibition.

Introduction to TPC2 and SG-094

Two-Pore Channel 2 (TPC2) is a voltage-gated and ligand-gated cation-selective ion channel primarily located in the membranes of endosomes and lysosomes.[1] These channels are crucial for the regulation of endolysosomal trafficking pathways, and their dysregulation has been implicated in various diseases.[1] TPC2 is activated by nicotinic acid adenine dinucleotide phosphate (NAADP) and phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂), leading to the release of Ca²⁺ and Na⁺ from acidic organelles.[2][3][4] This ion flux plays a role in numerous cellular processes, including muscle contraction, hormone secretion, and fertilization.[1]

SG-094 is a potent inhibitor of TPC2 and a synthetic analog of the natural alkaloid tetrandrine, exhibiting increased potency and reduced toxicity.[5][6] It has been shown to have antiproliferative effects and to inhibit tumor growth in animal models, making it a compound of interest for cancer research.[1][7] **SG-094** exerts its inhibitory effect by binding to the voltage-sensing domain II of TPC2, which stabilizes the channel in an inactive state and prevents pore opening.[5][8]



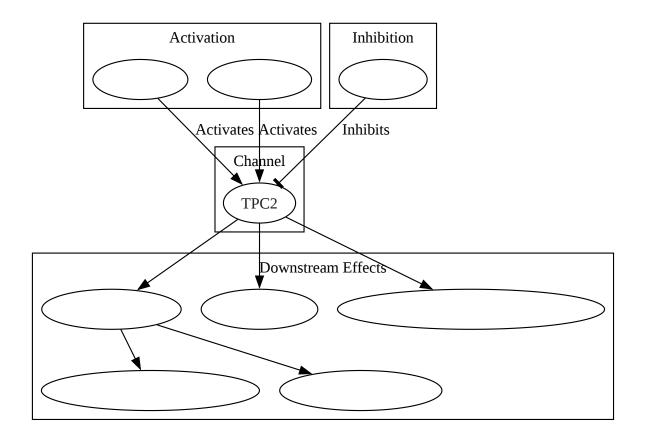
Quantitative Data Summary

The following table summarizes the quantitative data available for the inhibition of TPC2 and its downstream effects by **SG-094**.

Parameter	Cell Line/System	Value	Reference
IC ₅₀ (Antiproliferative Effect)	RIL175 cells	3.7 μM (72 hours)	[1]
TPC2 Current Inhibition	HEK293 cells expressing TPC2- EGFP	70% inhibition of current density	[7]
Inhibition of PI(3,5)P ₂ -elicited TPC2 currents	Isolated endolysosomes from HEK293 cells expressing TPC2- EGFP	Effective blockade at 10 μΜ	[1]

Signaling Pathways and Experimental Workflow TPC2 Signaling Pathway



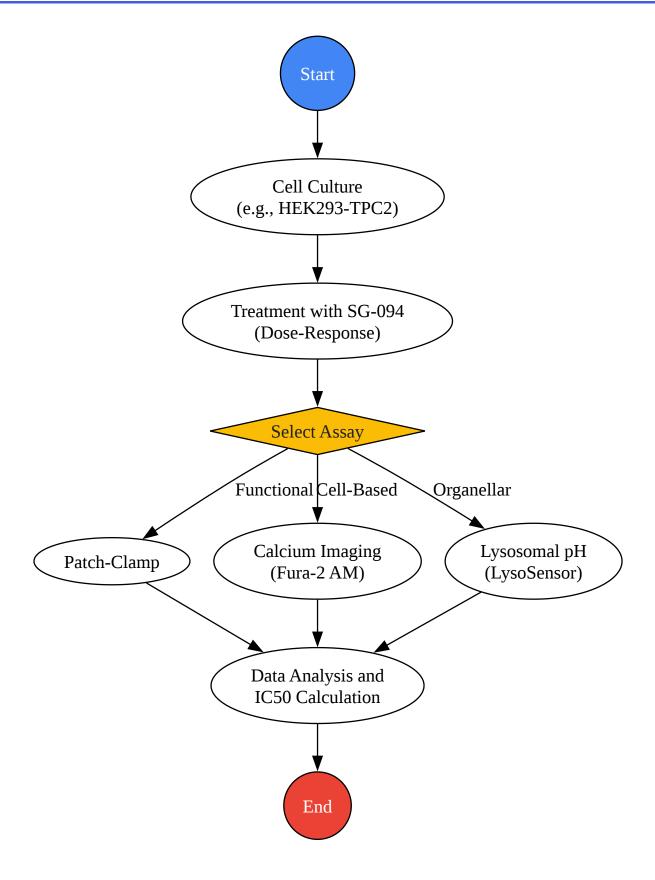


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Caption: TPC2 activation by NAADP and PI(3,5)P2 and its inhibition by SG-094.

Experimental Workflow for TPC2 Inhibition Assay





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Caption: Workflow for assessing TPC2 inhibition by SG-094.



Experimental Protocols Whole-Endolysosomal Patch-Clamp Electrophysiology

This protocol is for the direct measurement of ion channel activity on enlarged endolysosomes.

[9]

Materials:

- HEK293 cells stably expressing TPC2.
- Vacuolin-1 for endolysosome enlargement.
- Patch-clamp rig with amplifier and data acquisition system.
- · Borosilicate glass capillaries.
- Bath solution (in mM): 140 K-methanesulfonate (MSA), 5 KOH, 4 NaCl, 0.39 CaCl₂, 1 EGTA, 10 HEPES. Adjusted to pH 7.2 with KOH.[9]
- Pipette solution (in mM): 140 Na-MSA, 5 K-MSA, 2 Ca-MSA, 1 CaCl₂, 10 HEPES, 10 MES.
 Adjusted to pH 4.6 with MSA.[9]
- PI(3,5)P2 (water-soluble form).
- SG-094 stock solution (in DMSO).

- Cell Preparation:
 - Culture HEK293-TPC2 cells on glass coverslips.
 - To enlarge endolysosomes, treat cells with 1 μM vacuolin-1 for 1-4 hours.
- Isolation of Enlarged Endolysosomes:
 - Mechanically lift cells from the coverslip in the bath solution.



- The enlarged endolysosomes will be released from the ruptured cells.
- Patch-Clamp Recording:
 - \circ Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the pipette solution.
 - Under microscopic guidance, approach an isolated endolysosome with the patch pipette.
 - \circ Apply gentle suction to form a giga-ohm seal (G Ω seal) between the pipette tip and the endolysosomal membrane.
 - Establish the whole-endolysosome configuration by applying a brief pulse of suction to rupture the membrane patch.
- Data Acquisition:
 - Record baseline TPC2 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV).
 - Activate TPC2 channels by adding a water-soluble form of PI(3,5)P2 to the bath solution.
 - To test for inhibition, perfuse the bath with a solution containing SG-094 at various concentrations.
 - Record TPC2 currents in the presence of SG-094.
- Data Analysis:
 - Measure the current amplitude at a specific voltage (e.g., -100 mV).
 - Calculate the percentage of inhibition for each concentration of SG-094.
 - Plot a dose-response curve and determine the IC₅₀ value.

Calcium Imaging with Fura-2 AM

This protocol describes the measurement of intracellular calcium changes in response to TPC2 activation and inhibition.



Materials:

- Cells expressing TPC2.
- Fura-2 AM (acetoxymethyl ester).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.
- Fluorescence microscope with dual-excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
- TPC2 agonist (e.g., NAADP-AM or TPC2-A1-N).
- SG-094 stock solution.

- · Cell Plating:
 - Plate cells on glass-bottom dishes suitable for microscopy.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution (e.g., 2-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
 - Remove the culture medium from the cells and wash once with HBSS.
 - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
 - Wash the cells 2-3 times with HBSS to remove extracellular dye.[10]
 - Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.[11]
- Calcium Imaging:



- Mount the dish on the microscope stage.
- Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.
- Stimulate the cells with a TPC2 agonist to induce calcium release.
- After the calcium signal has peaked and returned to near baseline, add SG-094 at the desired concentration and incubate for a specified period.
- Re-stimulate the cells with the TPC2 agonist in the presence of SG-094.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.
 - The change in this ratio is proportional to the change in intracellular calcium concentration.
 - Quantify the peak response to the agonist before and after the addition of SG-094 to determine the extent of inhibition.

Lysosomal pH Measurement

This protocol is for measuring changes in lysosomal pH, which can be affected by TPC2 activity.[12]

Materials:

- Cells expressing TPC2.
- LysoSensor Green DND-189 or ratiometric LysoSensor Yellow/Blue DND-160.
- Live-cell imaging setup or flow cytometer.
- Calibration buffers of known pH.
- · Nigericin and Monensin (for calibration).



Procedure (using LysoSensor Green DND-189):

- Dye Loading:
 - Incubate cells with 1 μM LysoSensor Green DND-189 in pre-warmed culture medium for 20-30 minutes at 37°C.[12]
 - Wash the cells twice with PBS.[12]
- **SG-094** Treatment:
 - Treat the cells with various concentrations of SG-094 for the desired time.
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorescence microscope, plate reader (Ex/Em = 485/530 nm), or flow cytometer (FL1 channel).[12]
 - A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization).
- Data Analysis:
 - Compare the fluorescence intensity of SG-094 treated cells to control (untreated) cells.

Procedure (using ratiometric LysoSensor Yellow/Blue DND-160):

- · Dye Loading:
 - Label cells with 2 μM LysoSensor Yellow/Blue DND-160 for 30 minutes at 37°C.[12]
- Calibration Curve:
 - Prepare a series of calibration buffers with pH values ranging from 3.5 to 6.0.[12]
 - \circ Treat a set of labeled cells with 10 μ M monensin and 10 μ M nigericin in each calibration buffer for 10 minutes to equilibrate the lysosomal pH with the external buffer pH.[12]
 - Measure the fluorescence emission at two wavelengths (e.g., ~450 nm and ~510 nm) with excitation at ~360 nm.



- Generate a standard curve by plotting the ratio of the two emission intensities against the pH.
- Measurement in Experimental Cells:
 - Treat labeled cells with SG-094.
 - Measure the dual-emission fluorescence intensities.
 - Calculate the fluorescence ratio and determine the lysosomal pH using the calibration curve.

Cell Proliferation Assay

This is a general protocol to assess the antiproliferative effects of SG-094.

Materials:

- Cancer cell line of interest (e.g., RIL175).
- · Complete culture medium.
- 96-well plates.
- SG-094 stock solution.
- Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).
- Plate reader.

- · Cell Seeding:
 - Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
 - · Allow cells to attach overnight.



· Compound Treatment:

- Prepare serial dilutions of SG-094 in culture medium.
- Replace the medium in the wells with the medium containing different concentrations of SG-094. Include a vehicle control (e.g., DMSO).
- Incubation:
 - Incubate the plate for a specified period (e.g., 72 hours).
- Viability Measurement:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the absorbance or fluorescence using a plate reader.
- Data Analysis:
 - Normalize the readings to the vehicle control.
 - Plot the percentage of cell viability against the log of the SG-094 concentration.
 - Use a non-linear regression to fit the data to a dose-response curve and calculate the IC₅₀ value.

Western Blotting for VEGF Signaling Pathway

This protocol is to analyze the effect of **SG-094** on the phosphorylation of proteins in the VEGF signaling pathway.[1]

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell type.
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.



- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies against p-eNOS, p-JNK, p-MAPK, p-AKT, and their total protein counterparts.
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system for chemiluminescence detection.

- Cell Treatment:
 - Culture HUVECs to near confluency.
 - Pre-treat cells with SG-094 (e.g., 10 μM) for 1 hour.[1]
 - Stimulate the cells with VEGF for a short period (e.g., 5-15 minutes).
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse the cells on ice with lysis buffer.
 - Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.



- SDS-PAGE and Transfer:
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Separate the proteins by electrophoresis.
 - Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection:
 - Apply the ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the phosphorylated protein to the total protein for each sample.
 - Compare the levels of phosphorylation in SG-094 treated cells to the control cells.

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